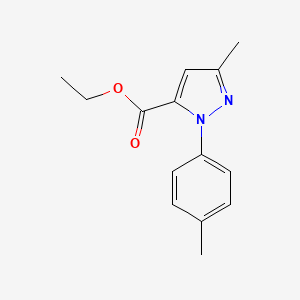

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of a β-diketone with hydrazine, followed by esterification. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale production. The use of one-pot multicomponent processes and novel reactants has also been explored to improve the efficiency and sustainability of the synthesis .

化学反应分析

Types of Reactions

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g

生物活性

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound features a five-membered nitrogen-containing heterocycle, characterized by its molecular formula C13H15N3O2 and a molecular weight of approximately 248.29 g/mol. The unique structure includes a pyrazole ring substituted with a p-tolyl group and an ethyl ester functional group, which significantly influences its chemical properties and biological activities.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with multiple biological targets. This compound may influence various biochemical pathways through:

- Receptor interactions : These compounds can bind to several receptors, leading to diverse biological outcomes.

- Enzyme inhibition : Certain derivatives have shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression .

Case Studies and Research Findings

Research has highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:

- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation. Compounds similar to this compound showed significant edema inhibition percentages compared to standard drugs like celecoxib .

- Anticancer Properties : Another investigation revealed that pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and potential biological activities of related pyrazole compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H15N3O2 | Pyrazole ring with p-tolyl and ethyl ester | Anti-inflammatory, analgesic |

| Mthis compound | C12H13N3O2 | Methyl instead of ethyl | Potentially different solubility |

| Ethyl 4-methylthio-3-(p-tolyl)-1H-pyrazole | C13H15N3OS | Contains thioether group | Distinct pharmacological properties |

科学研究应用

Medicinal Chemistry

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant potential in drug discovery and development due to its biological activities:

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential applications in pain management.

- Anticonvulsant Activity : Some studies indicate that pyrazole derivatives may possess anticonvulsant effects, which could be explored further for epilepsy treatments.

Case Studies

A study on substituted pyrazoles highlighted their effectiveness against various biological targets, demonstrating that modifications in the pyrazole structure can enhance therapeutic efficacy . Further research into this compound could reveal specific mechanisms of action and binding affinities with relevant receptors.

Agricultural Chemistry

This compound is also being investigated for its role in agricultural applications:

- Pesticide Development : this compound serves as a key ingredient in the formulation of new pesticides and herbicides, aimed at improving crop protection while minimizing environmental impact .

Research Findings

Research has shown that pyrazole derivatives can enhance the effectiveness of existing agricultural chemicals by improving their selectivity and reducing toxicity to non-target organisms .

Material Science

In material science, this compound is being explored for its properties in developing advanced materials:

- Polymer Synthesis : The compound may serve as a building block in creating polymers with enhanced durability and resistance to degradation .

Applications in Advanced Materials

Studies indicate that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor interactions:

- Enzyme Inhibition Studies : this compound is investigated for its potential to inhibit enzymes involved in metabolic pathways related to diseases such as cancer and diabetes.

属性

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKYWNWXYXRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。